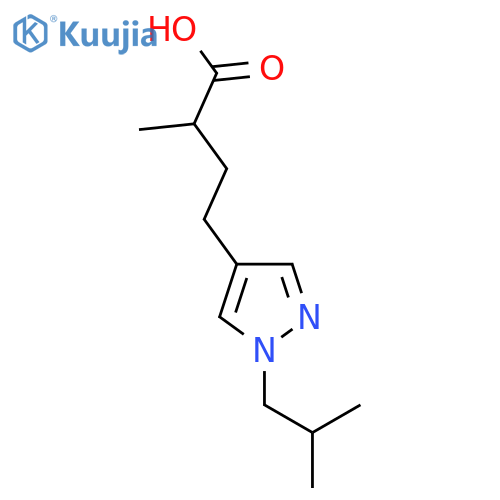

Cas no 2229093-41-6 (2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid)

2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid

- EN300-1778467

- 2229093-41-6

- 2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid

-

- インチ: 1S/C12H20N2O2/c1-9(2)7-14-8-11(6-13-14)5-4-10(3)12(15)16/h6,8-10H,4-5,7H2,1-3H3,(H,15,16)

- InChIKey: ZAEALGRKCQGMKZ-UHFFFAOYSA-N

- ほほえんだ: OC(C(C)CCC1C=NN(C=1)CC(C)C)=O

計算された属性

- せいみつぶんしりょう: 224.152477885g/mol

- どういたいしつりょう: 224.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 55.1Ų

2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1778467-0.05g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-0.1g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 0.1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-2.5g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-0.5g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-5.0g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1778467-10g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-1g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 1g |

$1557.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-10.0g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1778467-0.25g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1778467-1.0g |

2-methyl-4-[1-(2-methylpropyl)-1H-pyrazol-4-yl]butanoic acid |

2229093-41-6 | 1g |

$1557.0 | 2023-06-02 |

2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid 関連文献

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acidに関する追加情報

Professional Introduction to 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic Acid (CAS No. 2229093-41-6)

2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid, with the CAS number 2229093-41-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a complex molecular structure, has been studied for its potential applications in drug development and biochemical pathways. The unique arrangement of functional groups in its molecular framework makes it a subject of interest for researchers exploring novel therapeutic agents.

The compound’s name can be broken down into several key components that highlight its chemical characteristics. The prefix 2-methyl indicates the presence of a methyl group at the second carbon position, while 4-1-(2-methylpropyl) specifies the attachment of a 2-methylpropyl group at the fourth position. The core structure, 1H-pyrazol-4-yl, suggests a pyrazole ring system, which is known for its role in various biological processes and drug interactions. Finally, butanoic acid denotes the presence of a butanoic acid moiety at one end of the molecule, contributing to its overall reactivity and potential biological activity.

In recent years, there has been growing interest in pyrazole derivatives due to their diverse pharmacological properties. Pyrazole compounds are known for their ability to modulate various enzymatic pathways and interact with biological targets, making them valuable candidates for drug discovery. The specific modification of 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid introduces unique chemical properties that could enhance its efficacy in targeting specific diseases or biological processes.

One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Current research indicates that pyrazole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. By inhibiting these enzymes, 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid may help reduce inflammation and associated symptoms, making it a promising candidate for treating chronic inflammatory conditions.

The compound’s butanoic acid moiety also contributes to its potential biological activity. Butanoic acid derivatives have been shown to have antimicrobial and anti-inflammatory properties, further enhancing the therapeutic potential of 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid. This combination of structural features makes it an attractive candidate for further investigation in both preclinical and clinical settings.

Recent studies have also explored the compound’s interactions with other biological targets. For instance, researchers have investigated its potential effects on metabolic pathways, particularly those involving glucose and lipid metabolism. Preliminary findings suggest that 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid may help regulate blood sugar levels and improve insulin sensitivity, which could be beneficial for managing metabolic disorders such as diabetes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to ensure high yield and purity. The complexity of its synthesis underscores the importance of skilled chemists in developing efficient synthetic routes for such specialized compounds.

In conclusion, 2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid (CAS No. 2229093-41-6) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and functional groups make it an interesting candidate for further exploration in drug development, particularly in areas such as inflammation modulation and metabolic regulation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

2229093-41-6 (2-methyl-4-1-(2-methylpropyl)-1H-pyrazol-4-ylbutanoic acid) 関連製品

- 1804046-71-6(3-Fluoro-2-(2-oxopropyl)mandelic acid)

- 39562-70-4(Nitrendipine)

- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)

- 1803684-77-6(2-Hydroxy-3-iodo-5-methoxy-4-(trifluoromethoxy)pyridine)

- 552309-41-8(2-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide)

- 946316-99-0(1-{(naphthalen-1-yl)carbamoylmethyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide)

- 2172575-65-2(1-(2-cyclopropylethyl)-5-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 67141-18-8(4-(1,1-dimethylethyl)-2-Pyridinemethanol)

- 1706454-26-3(ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine)

- 1478194-96-5(tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate)